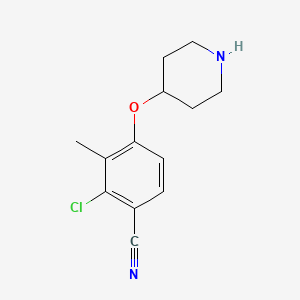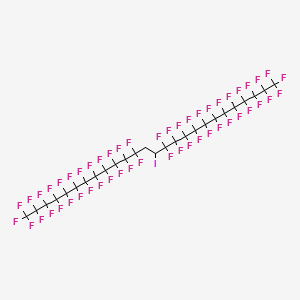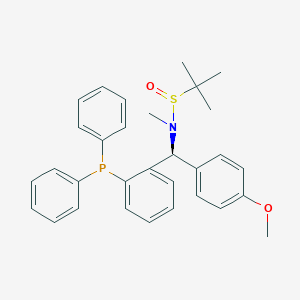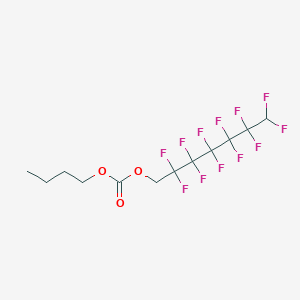
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a chloro-fluorophenyl group and a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro-fluorophenyl group: This step involves the use of a halogenated phenyl derivative, such as 4-chloro-2-fluorobenzaldehyde, which can be reacted with the pyrazole ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-fluorophenyl isocyanate: Shares the chloro-fluorophenyl group but differs in the functional groups attached to the phenyl ring.
4-Chloro-2-fluorophenyl isocyanate: Similar in structure but with an isocyanate group instead of the pyrazole ring.
Uniqueness
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its pyrazole ring and the specific substitution pattern on the phenyl ring. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C12H10ClFN2O |
|---|---|
Molekulargewicht |
252.67 g/mol |
IUPAC-Name |
1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H10ClFN2O/c1-7-10(6-17)8(2)16(15-7)12-4-3-9(13)5-11(12)14/h3-6H,1-2H3 |
InChI-Schlüssel |
WPIUAXWEJSOSEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)F)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)



amine](/img/structure/B12088355.png)




amine](/img/structure/B12088388.png)

![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)

